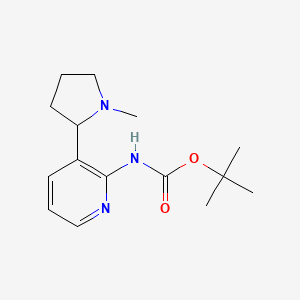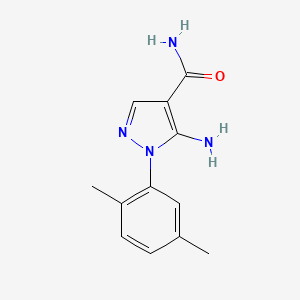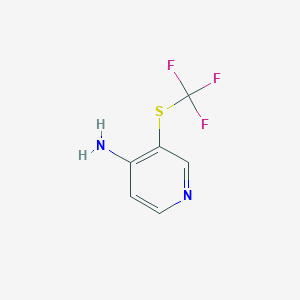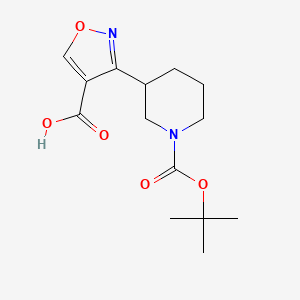
(6-Iodo-2-methylpyridin-3-yl)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Iodo-2-methylpyridin-3-yl)(phenyl)methanone is an organic compound that belongs to the class of aromatic ketones. This compound features a pyridine ring substituted with iodine and a methyl group, along with a phenyl group attached to a methanone moiety. The presence of iodine and the aromatic nature of the compound make it an interesting subject for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Iodo-2-methylpyridin-3-yl)(phenyl)methanone can be achieved through several methods. One common approach involves the iodination of 2-methylpyridine followed by a Friedel-Crafts acylation reaction with benzoyl chloride. The reaction conditions typically include the use of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to facilitate the acylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
(6-Iodo-2-methylpyridin-3-yl)(phenyl)methanone undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid derivative.
Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used under mild conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective.
Major Products Formed
Substitution Reactions: Formation of azido or cyano derivatives.
Oxidation Reactions: Formation of carboxylic acid derivatives.
Reduction Reactions: Formation of alcohol derivatives.
Applications De Recherche Scientifique
(6-Iodo-2-methylpyridin-3-yl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (6-Iodo-2-methylpyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The iodine atom and the aromatic ketone moiety play crucial roles in its reactivity and biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (6-Bromo-2-methylpyridin-3-yl)(phenyl)methanone
- (6-Chloro-2-methylpyridin-3-yl)(phenyl)methanone
- (6-Fluoro-2-methylpyridin-3-yl)(phenyl)methanone
Uniqueness
(6-Iodo-2-methylpyridin-3-yl)(phenyl)methanone is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its halogenated analogs. The larger atomic size and higher polarizability of iodine make it more reactive in substitution reactions and influence its biological activity differently .
Propriétés
Formule moléculaire |
C13H10INO |
|---|---|
Poids moléculaire |
323.13 g/mol |
Nom IUPAC |
(6-iodo-2-methylpyridin-3-yl)-phenylmethanone |
InChI |
InChI=1S/C13H10INO/c1-9-11(7-8-12(14)15-9)13(16)10-5-3-2-4-6-10/h2-8H,1H3 |
Clé InChI |
PJDXVAUDFGGWEY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=N1)I)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![3-(4-Isopropylbenzyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11809688.png)

